3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one
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Overview
Description
3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. This compound features a benzyl group attached to a pyridinone ring, which is further substituted with a chlorine atom and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These enzymes play crucial roles in various biological processes, including inflammation and cellular growth.
Mode of Action
It’s likely that the compound interacts with its targets through a process of binding and inducing conformational changes, which could alter the activity of the target enzymes .
Biochemical Pathways
Based on its potential targets, it could influence pathways related to inflammation and cellular growth . The downstream effects of these changes could include alterations in cellular signaling and responses.
Pharmacokinetics
Similar compounds have been found to exhibit variable absorption and distribution profiles, with metabolism often occurring via enzymatic processes . These factors can significantly impact the bioavailability of the compound.
Result of Action
Based on its potential targets, it could influence cellular signaling pathways, potentially leading to changes in cellular responses and functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-chloro-1-methylpyridin-2-one and benzyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to deprotonate the benzyl alcohol, facilitating its nucleophilic attack on the pyridinone ring.
Catalysts: Palladium catalysts are commonly used to enhance the reaction efficiency, especially in cross-coupling reactions like the Suzuki-Miyaura coupling.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The benzyl group in this compound can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The chlorine atom on the pyridinone ring can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted pyridinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid derivatives.
Reduction Products: Various reduced forms of the pyridinone ring.
Substitution Products: Substituted pyridinone derivatives with different functional groups.
Scientific Research Applications
3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Shares the benzyl group and pyridine ring but differs in the substitution pattern.
5-Chloro-1-methylpyridin-2-one: Lacks the benzyl group, making it less versatile in certain reactions.
3-(Benzyloxy)-1-methylpyridin-2-one: Similar structure but without the chlorine atom, affecting its reactivity and applications.
Uniqueness: 3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one stands out due to its unique combination of substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5-chloro-1-methyl-3-phenylmethoxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-15-8-11(14)7-12(13(15)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFBXCBGBUROGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)OCC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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